Urobilinogen
Overview
Description
Synthesis Analysis
Urobilinogen synthesis involves the enzymatic conversion of bilirubin by intestinal bacteria under anaerobic conditions. The reaction requires the presence of factors from both the pellet and the soluble fraction of cells disintegrated by sonic vibration. Mesobilirubin is also a suitable substrate for this conversion, and both bacterial and synthetic urobilinogen share similar spectroscopic properties, melting points, and chromatographic behavior in various solvent systems (Troxler et al., 1968).
Molecular Structure Analysis
Urobilinogen's molecular structure, as derived from bilirubin reduction, features a tetrapyrrolic structure similar to that of its precursor, but with additional hydrogenation. This structure allows for its subsequent conversion into either urobilin, by oxidation, or into stercobilin, contributing to the pigmentation of feces and urine.
Chemical Reactions and Properties
The conversion of porphobilinogen to uroporphyrinogen, a precursor in the biosynthesis of urobilinogen, is catalyzed by enzymes such as porphobilinogen deaminase and uroporphyrinogen III synthase. These enzymes transform four molecules of porphobilinogen into uroporphyrinogen III through a complex series of reactions, including the assembly of the tetrapyrrole chain and the dipyrromethane cofactor (Shoolingin‐Jordan, 1995).
Physical Properties Analysis
The physical properties of urobilinogen, such as its colorlessness and solubility in water, contrast with the pigmented nature of its oxidized form, urobilin. These properties are essential for its biological function and its role in the diagnostic analysis of liver function and the health of the gastrointestinal tract.
Chemical Properties Analysis
Urobilinogen exhibits antioxidant properties, as demonstrated by its higher DPPH radical scavenging activity compared to other antioxidants like α-tocopherol, bilirubin, and β-carotene. This suggests that urobilinogen can inhibit radical chain reactions by trapping free radicals, highlighting its potential therapeutic value beyond its metabolic role (Nakamura et al., 2006).
Scientific Research Applications
Urobilinogen's clinical significance lies in its relationship to hemoglobin metabolism, hepatic insufficiency, and the presence or absence of bile in the intestine. It is considered to originate from bacterial decomposition of bile in the intestine, although some studies suggest it could also originate in the liver itself (Wilbur & Addis, 1914).
Urobilinogen is present in the urine and feces of subjects without liver or biliary tract disease. The tests for urobilinogen are important in the clinical study of jaundice and hepatic function (Watson, 1937).
The average daily elimination of urobilinogen varies in health and disease, including conditions like pernicious anemia. Standardization of methods for its estimation is crucial for accurate clinical assessments (Watson, 1931).
The per diem excretion of urobilinogen in various forms of jaundice and liver disease helps in understanding hepatic function and the pathophysiology of these conditions (Watson, 1937).
Urobilinogen's presence in urine might have a relationship with dietary choices, such as the preference for salty or sweet foods (Qadir & Hameed, 2019).
Urobilinogen has been shown to have antioxidant functions, which could have implications in various health conditions (Nakamura, Sato, Akiba, & Ohnishi, 2006).
The renal excretion of urobilinogen in dogs has been studied, providing insights into the excretion mechanisms of urobilinogen, which could be relevant for human health as well (Levy, Lester, & Levinsky, 1968).
The identification of bilirubin reduction products formed by Clostridium perfringens, including urobilinogen, contributes to the understanding of urobilinoid metabolism in the gastrointestinal tract (Vítek et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMZSZIDDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105823 | |
Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mesobilirubinogen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Urobilinogen | |
CAS RN |
14684-37-8 | |
Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14684-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urobilinogen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UROBILINOGEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY8N5V3S0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mesobilirubinogen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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